3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-2-1-3-12(16)9(11)6-10-13(18)5-4-8(7-17)14(10)19/h1-5,7,18-19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBOBQIBMIMWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202465 | |
| Record name | 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339106-82-0 | |
| Record name | 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339106-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Protected 2,4-Dihydroxybenzaldehyde
A widely explored route involves the alkylation of 2,4-dihydroxybenzaldehyde with 2,6-dichlorobenzyl chloride under Friedel-Crafts conditions. To mitigate competing O-alkylation, hydroxyl groups are typically protected as acetyl or methyl ethers.
Protection of Hydroxyl Groups :
Friedel-Crafts Alkylation :
Deprotection :
Challenges : Competing ortho/para alkylation and aldehyde reactivity necessitate precise stoichiometry and low temperatures.
Formylation of 3-[(2,6-Dichlorophenyl)methyl]resorcinol
This method prioritizes introducing the aldehyde group after alkylation, circumventing aldehyde sensitivity during earlier steps.
Synthesis of 3-[(2,6-Dichlorophenyl)methyl]resorcinol :
Vilsmeier-Haack Formylation :
Challenges : Over-formylation and poor regioselectivity necessitate careful temperature control.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in formylation and protection-deprotection sequences.
- One-Pot Alkylation-Formylation :
Advantages : Reduced reaction time (≤30 minutes) and higher purity compared to conventional heating.
Catalytic Coupling Approaches
Transition-metal catalysis offers regioselective C–C bond formation under mild conditions.
Suzuki-Miyaura Coupling :
Ullmann Coupling :
Challenges : Halogenated precursors are synthetically cumbersome to prepare.
Comparative Analysis of Synthesis Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, 0–5°C | 58–65 | Scalable, uses inexpensive reagents | Competing O-alkylation, protection required |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 45–50 | Direct formylation | Low yield, harsh conditions |
| Microwave-Assisted | MgO, 650 W, 150°C | 68 | Rapid, high purity | Specialized equipment needed |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 55–60 | Regioselective | Costly catalysts, boronic acid synthesis |
Challenges and Optimization Strategies
- Regioselectivity : Electron-withdrawing aldehyde groups deactivate the aromatic ring, necessitating directed ortho-metalation or using bulky directing groups.
- Aldehyde Stability : Trimethylsilyl protection of the aldehyde during alkylation prevents undesired reductions or oxidations.
- Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) in Suzuki reactions improve cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiating features are its dihydroxybenzaldehyde core and 2,6-dichlorophenylmethyl substituent. Below is a comparison with analogs (Table 1):
Table 1: Structural and Functional Comparison
Electronic and Optical Properties
- Chalcone Isomers (): The 2,6-dichlorophenyl-substituted chalcone exhibits a higher nonlinear absorption coefficient (β = 8.7 × 10⁻¹⁰ m/W) compared to its 2,4-dichloro analog (β = 6.2 × 10⁻¹⁰ m/W). The 2,6-substitution pattern enhances intramolecular charge transfer due to symmetric electron withdrawal, making it superior for optical limiting applications .
- Benzaldehyde Derivatives (Target Compound vs.
Key Research Findings
Functional Groups Dictate Applications: Hydroxyl groups favor biological activity (e.g., antimicrobial) via hydrogen bonding, while alkoxy groups may enhance stability for industrial use .
Safety Profiles Are Consistent: Chlorinated aromatics generally require rigorous handling, irrespective of core structure .
Biological Activity
3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde (commonly referred to as DCBH) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects based on recent research findings.
Chemical Structure and Synthesis
DCBH is characterized by the following chemical structure:
- Molecular Formula : C14H10Cl2O3
- CAS Number : 339106-82-0
The synthesis of DCBH typically involves the regioselective benzylation of 2,4-dihydroxybenzaldehyde using dichlorobenzyl chloride under specific conditions to yield high purity products. The process is notable for its efficiency and the ability to produce chiral intermediates .
Antimicrobial Activity
Recent studies have demonstrated that DCBH exhibits notable antimicrobial properties. In a study investigating various derivatives of 2,4-dihydroxybenzaldehyde, DCBH showed significant activity against both Gram-positive and Gram-negative bacterial strains. The zone of inhibition was measured using the agar dilution method:
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| DCBH | Moderate | High |
The results indicated that DCBH was particularly effective against Escherichia coli, with a substantial zone of inhibition compared to Bacillus subtilis, suggesting a selective antimicrobial profile .
Anti-inflammatory Effects
DCBH has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could inhibit pro-inflammatory cytokine production in activated macrophages. The compound reduced levels of TNF-alpha and IL-6 in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of DCBH was assessed using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that DCBH effectively scavenged free radicals, with an efficacy comparable to established antioxidants like vitamin C:
| Assay Type | DCBH Scavenging Activity (%) |
|---|---|
| DPPH | 93% |
| ABTS | 82% |
This suggests that DCBH may have applications in preventing oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assessments were performed on various cell lines, including B16F10 melanoma cells. DCBH exhibited low cytotoxic effects at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further therapeutic development .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study highlighted the effectiveness of DCBH derivatives against multiple bacterial strains. The researchers found that modifications in the chemical structure could enhance antimicrobial potency while maintaining low toxicity levels .
- Inflammation Model : In an experimental model of inflammation, DCBH administration significantly reduced edema in treated animals compared to controls, supporting its potential use in inflammatory conditions .
Q & A
Q. How to address discrepancies in spectroscopic data across research groups?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with published data for structurally related compounds (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde ). Solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) should be documented. For mass spectra, ensure ionization source consistency (ESI vs. APCI) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
